molecular formula C10H10BrN3 B1489178 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine CAS No. 1500676-94-7

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1489178
CAS No.: 1500676-94-7
M. Wt: 252.11 g/mol
InChI Key: HUFYEWDSMTXLEF-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Molecular Formula and Weight Analysis

The molecular composition of this compound has been definitively established through multiple analytical determinations. The compound exhibits the molecular formula C₁₀H₁₀BrN₃, indicating the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, and three nitrogen atoms within its structure. Precise molecular weight calculations reveal a monoisotopic mass of 252.110500812531 daltons, reflecting the contribution of all constituent atoms including the heavy bromine substituent.

The elemental composition analysis demonstrates a carbon content representing the largest mass percentage, followed by the bromine substituent which contributes significantly to the overall molecular weight. The three nitrogen atoms are distributed across both the pyrazole and pyridine ring systems, with two nitrogen atoms constituting the pyrazole heterocycle and one nitrogen atom forming part of the pyridine ring structure. This molecular composition is consistent with the observed chemical identifier CAS number 1500676-94-7, which serves as the definitive registry designation for this specific compound.

IUPAC Nomenclature and Substituent Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the molecular architecture. The primary name this compound indicates a pyridine ring system with substitution at the 2-position by a complex pyrazole moiety. The pyrazole substituent itself contains three distinct functional groups: a bromine atom at the 4-position, and two methyl groups located at the 1-position and 5-position of the pyrazole ring.

The structural connectivity follows a specific substitution pattern where the pyrazole ring attaches to the pyridine nucleus through the 3-position of the pyrazole system to the 2-position of the pyridine ring. This arrangement creates a biaryl-type linkage between the two heterocyclic systems. The SMILES (Simplified Molecular Input Line Entry System) representation CC1=C(Br)C(C2=NC=CC=C2)=NN1C accurately captures this molecular connectivity, showing the methyl groups at positions 1 and 5 of the pyrazole, the bromine at position 4, and the direct connection to the pyridine ring.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic analysis data for this compound remains limited in the available literature, the molecular structure can be inferred from computational modeling and related structural studies. The compound exhibits a planar or near-planar configuration due to the extended conjugation between the pyrazole and pyridine ring systems. The presence of the bromine substituent at the 4-position of the pyrazole ring introduces significant electron-withdrawing effects that influence the overall electronic distribution and molecular geometry.

The crystal packing behavior would be expected to involve intermolecular interactions including halogen bonding through the bromine atom, π-π stacking interactions between the aromatic ring systems, and potential hydrogen bonding involving the nitrogen atoms of both heterocyclic rings. The methyl substituents at the 1 and 5 positions of the pyrazole ring would create steric hindrance that affects both intramolecular conformation and intermolecular packing arrangements in the solid state.

Spectroscopic Characterization

The spectroscopic analysis of this compound encompasses multiple analytical techniques that provide complementary structural information. Each spectroscopic method reveals distinct aspects of the molecular structure, from nuclear environments to vibrational characteristics and fragmentation behaviors. The integration of these analytical approaches provides a comprehensive understanding of the compound's structural features and electronic properties.

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy would reveal characteristic chemical shift patterns consistent with the heterocyclic aromatic structure of this compound. The pyridine ring protons would appear in the aromatic region between 7.0 and 8.5 parts per million, with distinct coupling patterns reflecting the substitution at the 2-position. The methyl groups attached to the pyrazole ring would manifest as singlet peaks in the aliphatic region, with the N-methyl group at position 1 appearing slightly downfield compared to the C-methyl group at position 5 due to the electron-withdrawing effect of the adjacent nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance analysis would provide detailed information about the carbon framework, with the aromatic carbons of both ring systems appearing in the characteristic range of 110-160 parts per million. The carbon bearing the bromine substituent would exhibit a distinctive upfield shift compared to unsubstituted aromatic carbons, while the carbons involved in the inter-ring linkage would show specific chemical shift values reflecting their unique electronic environments. The methyl carbons would appear in the aliphatic region with chemical shifts influenced by their proximity to the heterocyclic nitrogen atoms.

Infrared Vibrational Spectroscopy

Infrared spectroscopic analysis of this compound would reveal characteristic vibrational frequencies corresponding to the various functional groups present in the molecule. The aromatic carbon-carbon stretching vibrations would appear in the region of 1400-1600 cm⁻¹, with multiple bands reflecting the presence of both pyrazole and pyridine ring systems. The carbon-nitrogen stretching frequencies would manifest in the range of 1200-1400 cm⁻¹, providing information about the heterocyclic nitrogen environments.

The carbon-bromine stretching vibration would appear at lower frequencies, typically around 500-700 cm⁻¹, characteristic of aromatic carbon-halogen bonds. The methyl group vibrations would contribute bands in the 2800-3000 cm⁻¹ region for carbon-hydrogen stretching, and around 1450 cm⁻¹ for methyl deformation modes. The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while out-of-plane bending vibrations would occur in the fingerprint region below 900 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would exhibit a molecular ion peak at mass-to-charge ratio 252, corresponding to the molecular weight of the intact compound. The isotope pattern would show the characteristic bromine isotope signature with peaks at both 252 and 254 mass units, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio.

Fragmentation pathways would likely involve loss of the bromine atom to generate a base peak or significant fragment at mass 173, corresponding to the debrominated molecular species. Additional fragmentation could involve loss of methyl groups, generating fragments at masses 237 and 222 for successive methyl losses. The pyridine ring system might undergo independent fragmentation, potentially producing characteristic pyridine-containing ions, while the pyrazole portion could fragment through loss of nitrogen or rearrangement processes. Collision-induced dissociation studies would provide detailed fragmentation maps showing the relative stability of different structural regions within the molecule.

Properties

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFYEWDSMTXLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrazole Precursors

The bromination of 1,5-dimethyl-1H-pyrazole at the 4-position is typically achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a suitable solvent such as ethanol or an organic solvent under controlled temperature conditions (typically 38-40 °C) to afford 4-bromo-1,5-dimethyl-1H-pyrazole.

  • Reaction conditions: NBS in ethanol at 38-40 °C.
  • Duration: Approximately 15 hours until completion.
  • Work-up: Cooling, filtration, washing with purified water, and drying under vacuum.

This step yields the key intermediate 3-bromo-1,5-dimethyl-1H-pyrazole, which is crucial for subsequent coupling reactions.

Coupling with Pyridine Derivatives

The coupling of the brominated pyrazole with pyridine derivatives is typically conducted via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. For example, coupling 3-bromo-1,5-dimethyl-1H-pyrazole with a suitably functionalized pyridine boronic acid or halide in the presence of palladium acetate, tricyclohexylphosphine ligands, and bases such as triethylamine or tetramethylammonium acetate leads to the formation of the desired 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine.

  • Catalysts: Pd(OAc)2, tricyclohexylphosphine hexafluorophosphate.
  • Bases: Triethylamine, tetramethylammonium acetate.
  • Solvents: Ethanol, t-amyl alcohol, or mixed aqueous-organic solvents.
  • Temperature: Ambient to moderate heating.
  • Reaction time: Several hours to overnight.

This method allows for high regioselectivity and good yields of the coupled product.

Alternative Routes Involving Cyclization

In some synthetic schemes, pyridine derivatives bearing amino or hydrazine functionalities are reacted with brominated pyrazole intermediates to form the target compound via cyclization steps. For example, treatment of pyridine derivatives with hydrazine hydrate in boiling ethanol can yield amine intermediates, which upon further reaction with brominated pyrazole derivatives give the target compound or related derivatives.

Such cyclization routes are useful when additional functional groups are present on the pyridine ring or when preparing derivatives for further modification.

Representative Data Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 1,5-Dimethyl-1H-pyrazole NBS, ethanol, 38-40 °C, 15 h 4-Bromo-1,5-dimethyl-1H-pyrazole Bromination at 4-position
2 4-Bromo-1,5-dimethyl-1H-pyrazole + Pyridine derivative Pd(OAc)2, tricyclohexylphosphine, base, solvent This compound Cross-coupling reaction
3 Pyridine derivative with hydrazine hydrate Hydrazine hydrate, ethanol, reflux Amino-pyridine intermediate Cyclization precursor
4 Amino-pyridine intermediate + bromopyrazole Triethylamine, ethanol, reflux Target compound or derivatives Cyclization and coupling step

Research Findings and Notes

  • The use of NBS for selective bromination is well-established and provides good regioselectivity without over-bromination.
  • Palladium-catalyzed cross-coupling reactions enable efficient formation of the C-C bond between the pyrazole and pyridine rings with high yields and purity.
  • Cyclization reactions involving hydrazine derivatives offer alternative synthetic pathways, especially for preparing functionalized analogs.
  • Reaction monitoring by TLC and purification by filtration, recrystallization, or chromatography are standard to ensure product quality.
  • The reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.

    Coupling Reactions: The brominated pyrazole can participate in cross-coupling reactions with various aryl or alkyl halides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
This compound serves as a crucial building block in the synthesis of potential drug candidates. Its structural features enable it to interact with various biological targets, particularly kinases and other enzymes involved in critical biochemical pathways. The bromine atom enhances its reactivity, making it suitable for further modifications to optimize pharmacological properties. Research indicates that derivatives of pyrazole compounds exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities.

Case Study: Kinase Inhibition
In a study focusing on the inhibition of specific kinases, derivatives of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine were synthesized and evaluated. The results demonstrated significant inhibitory activity against several cancer-related kinases, highlighting the compound's potential as a therapeutic agent.

Material Science

Polymer Modification
The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials. Its ability to form stable complexes with metal ions also allows for the development of novel materials with tailored functionalities.

Case Study: Conductive Polymers
Research has shown that adding this compound to conductive polymers improves their electrical conductivity. This modification is beneficial for applications in organic electronics and sensors, where enhanced performance is critical.

Biological Studies

Biochemical Probes
The compound can function as a molecular probe in biological studies to investigate pathways involving pyrazole and pyridine derivatives. Its unique structure allows researchers to explore interactions with biological macromolecules, providing insights into cellular mechanisms and disease states.

Case Study: Pathway Analysis
In a recent study, this compound was utilized to probe signaling pathways in cancer cells. The findings revealed alterations in cell proliferation and apoptosis pathways upon treatment with this compound, suggesting its utility in understanding cancer biology.

Catalysis

Ligand in Metal-Catalyzed Reactions
This compound can act as a ligand in various metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts. Its bromine substituent provides a versatile site for coordination with metal centers, facilitating catalytic processes such as cross-coupling reactions.

Case Study: Cross-Coupling Reactions
In synthetic organic chemistry, this compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields of biaryl products compared to traditional ligands, demonstrating its effectiveness in facilitating complex organic transformations.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the methyl groups can influence its binding affinity and selectivity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences
This compound C₁₀H₁₀BrN₃ 252.11 Br, CH₃ (pyrazole), pyridine Reference compound
2-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methylthiazole C₁₁H₁₃N₃OS 235.30 Acetyl, thiazole Thiazole replaces pyridine; no bromine
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one C₁₂H₁₀BrClN₂O 329.58 Br, Cl-phenyl, ketone Pyrazolone ring; aryl substituent
4-(2-((2-Bromopyridin-3-yl)oxy)ethyl)-1,5-dimethylpyrazole-3-carboxylic acid C₁₄H₁₅BrN₃O₃ 353.19 Ethyloxy linker, carboxylic acid Extended linker; functional group

Key Observations:

  • Substituent Diversity: Bromine in the target compound contrasts with chlorine or trifluoromethyl groups in analogues (e.g., Example 5.18 in ), which may influence lipophilicity and bioactivity .
  • Functional Groups: Carboxylic acid or acetyl substituents (e.g., ) introduce hydrogen-bonding capacity, unlike the non-functionalized target compound .

Physicochemical Properties

Data from and related studies highlight trends in melting points, solubility, and spectroscopic features:

Property Target Compound Pyrazolothiazole Derivatives Substituted Pyridines
Melting Point (°C) Not reported 268–287 (varies by substituent) 268–287 (similar range)
Molecular Weight 252.11 235–545 466–545 (higher due to substituents)
IR Peaks (cm⁻¹) Expected C-Br ~600 C=O ~1700, C=N ~1600 C-Cl ~700, NO₂ ~1500
¹H NMR (δ ppm) Pyridine H: ~8.5–9.0 Thiazole H: ~6.5–7.5 Aromatic H: ~7.0–8.5

Notes:

  • The target compound’s lower molecular weight (252.11 vs. 466–545 in ) suggests improved solubility in organic solvents compared to heavily substituted analogues .
  • Bromine’s inductive effect may downfield-shift adjacent protons in NMR spectra, a feature absent in non-brominated compounds .

Biological Activity

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines the structural features of both pyrazole and pyridine. Its unique configuration and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and applications in various fields, including medicinal chemistry and material science.

The molecular formula of this compound is C10H10BrN3C_{10}H_{10}BrN_3, with a molecular weight of 252.11 g/mol. The compound features a bromine atom on the pyrazole ring, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Using a hydrazine derivative and a 1,3-diketone.
  • Bromination : Applying bromine or N-bromosuccinimide to introduce the bromine atom.
  • Coupling with Pyridine : Utilizing palladium-catalyzed cross-coupling reactions to attach the pyridine moiety.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study showed that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2312.43 - 7.84
This compoundHepG24.98 - 14.65

The anticancer activity is attributed to several mechanisms:

  • Microtubule Destabilization : Compounds similar to this pyrazole derivative have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : Studies indicate that these compounds can enhance caspase activity, promoting programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been reported to possess:

  • Antibacterial : Some studies highlight their effectiveness against various bacterial strains.
  • Anti-inflammatory : They may modulate inflammatory pathways.
  • Antiviral : Certain derivatives exhibit activity against viral infections.

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives in vitro against multiple cancer cell lines. The results indicated that specific modifications on the pyrazole ring could enhance selectivity and potency against targeted cancer types .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, brominated pyrazole intermediates (e.g., 4-bromo-1,5-dimethyl-1H-pyrazole) can react with pyridine derivatives under palladium-catalyzed conditions. Optimization involves controlling stoichiometry, temperature (e.g., 80–100°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product in >90% purity .
  • Data Analysis : Monitor reaction progress using TLC or LC-MS. Conflicting results in yield may arise from residual moisture or oxygen; inert atmosphere (N₂/Ar) and anhydrous solvents (DMF, THF) mitigate these issues .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-3 vs. pyridine C-2 coupling). The bromine atom induces distinct deshielding in adjacent protons (δ 7.5–8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.03) and isotopic patterns for bromine .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., Br–C distance ~1.89 Å), but requires high-quality crystals grown via slow evaporation (e.g., dichloromethane/methanol) .

Q. How can common synthetic byproducts (e.g., dehalogenated or dimerized species) be identified and minimized?

  • Methodology : Byproducts arise from over-reaction or catalyst poisoning. Use LC-MS or GC-MS to detect dehalogenated products (e.g., loss of Br, m/z 188.1) or dimerized species. Adjust reaction time and catalyst-to-ligand ratios (e.g., 1:1 Pd:ligand) to suppress side reactions .
  • Contradiction Resolution : Conflicting reports on dimerization may stem from varying solvent polarity; polar aprotic solvents (e.g., DMF) favor monomeric products .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly for disordered or twinned crystals?

  • Methodology : Use the SHELX suite for structure refinement. For disordered regions (e.g., methyl groups), apply restraints (DFIX, ISOR) to maintain chemically reasonable geometries. For twinned data (e.g., pseudo-merohedral twinning), employ the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
  • Case Study : A study on a related pyrazole-pyridine derivative achieved an R factor of 0.024 using SHELXL-2018, resolving rotational disorder in the pyridine ring via iterative refinement .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound, and how do these interactions influence solid-state properties?

  • Methodology : Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., N–H···N or C–H···Br motifs). Use Mercury or CrystalExplorer to visualize networks. For example, weak C–H···π interactions between pyridine rings may stabilize layered packing, impacting solubility and melting points .
  • Contradiction Resolution : Discrepancies in reported melting points (~150–170°C) may arise from polymorphism; DSC and PXRD differentiate crystalline forms .

Q. How can computational and experimental methods be integrated to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase ATP pockets). Validate with MD simulations (GROMACS) to assess stability.
  • Experimental Validation : SPR or ITC quantifies binding affinity (e.g., Kd values). For example, pyridine derivatives with bromine substituents show enhanced hydrophobic interactions in kinase inhibition assays .
    • Data Integration : Combine crystallographic data (e.g., ligand-bound protein structures) with mutational analysis to identify critical binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

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